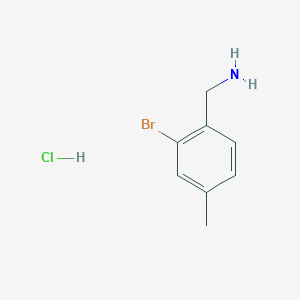
(2-Bromo-4-methylphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Bromo-4-methylphenyl)methanamine hydrochloride, also known as 2-Bromo-4-methylamphetamine hydrochloride or 2-Bromo-4-methylphenylisopropylamine hydrochloride, is a chemical compound that belongs to the family of phenylisopropylamines. It is a white crystalline powder that is commonly used in scientific research for its potential therapeutic and pharmacological properties.
Scientific Research Applications
Chemical Synthesis
“(2-Bromo-4-methylphenyl)methanamine hydrochloride” is a chemical compound that can be used in the synthesis of other complex molecules . It can serve as a building block in the creation of a wide range of chemical structures for various applications.
Pharmaceutical Research
This compound can be used in pharmaceutical research. For instance, it can be used in the synthesis of drugs or as a precursor in drug development processes .
Material Science
In material science, “(2-Bromo-4-methylphenyl)methanamine hydrochloride” can be used in the development of new materials with unique properties . Its chemical structure can contribute to the properties of the resulting material.
Analytical Chemistry
This compound can be used in analytical chemistry as a standard or reagent . It can help in the identification and quantification of other substances during analysis.
Synthesis of Mephedrone (4-MMC)
“(2-Bromo-4-methylphenyl)methanamine hydrochloride” can be used in the synthesis of Mephedrone (4-MMC), a synthetic cathinone . Mephedrone is a psychoactive drug that was originally created as a research chemical resembling MDMA in 1929 .
Safety Testing
As with any chemical compound, “(2-Bromo-4-methylphenyl)methanamine hydrochloride” can be used in safety testing . This involves assessing its toxicity, stability, and reactivity under various conditions.
properties
IUPAC Name |
(2-bromo-4-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4H,5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLXVHPXCYAATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-methylphenyl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


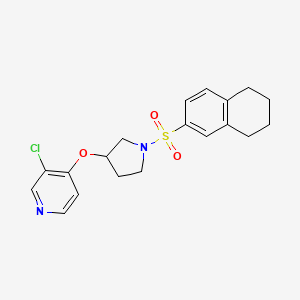
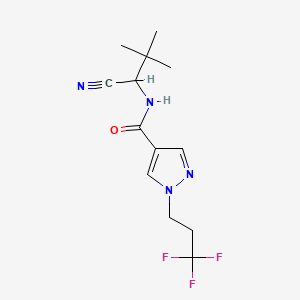
![N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2625437.png)
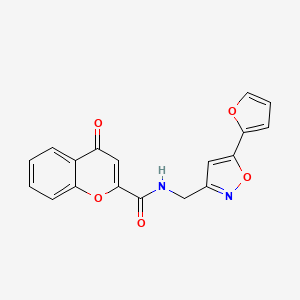

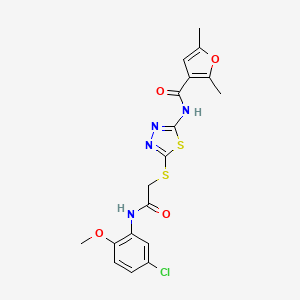

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2625447.png)

![5-(3,4-dimethoxyphenyl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2625451.png)


![3-ethyl-N-(4-ethylphenyl)-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2625455.png)